Lithocholic acid (LCA) has been investigated for its potential role in cancer development and treatment. While some research suggests it may be implicated in carcinogenesis , other studies have shown promise for its use in targeting cancer cells.
The gut microbiome plays a role in producing LCA from primary bile acids . Research suggests a possible link between gut bacteria and LCA's influence on health and disease.
LCA interacts with cellular processes in various ways, with potential implications for human health.
Lithocholic acid, chemically known as 3α-hydroxy-5β-cholan-24-oic acid, is a bile acid synthesized in the liver and plays a crucial role in the digestion and absorption of dietary fats. It is produced through the bacterial action in the colon, specifically from chenodeoxycholic acid, via reduction at the hydroxyl group located at carbon-7 in its steroid structure. Lithocholic acid is characterized by its hydrophobic nature, which allows it to act as a detergent, facilitating fat solubilization for absorption in the intestine .
These reactions are essential for developing derivatives with enhanced properties, such as antibacterial activity.
Lithocholic acid exhibits several significant biological activities:
Lithocholic acid can be synthesized through several methods:
Lithocholic acid has diverse applications across several fields:
Several compounds share structural or functional similarities with lithocholic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Chenodeoxycholic Acid | Similar steroid framework | Precursor to lithocholic acid; more hydrophilic |
Deoxycholic Acid | Lacks hydroxyl group at C-3 | More potent as a detergent but less selective in biological effects |
Cholic Acid | Contains additional hydroxyl groups | More hydrophilic; better solubility in water |
Ursodeoxycholic Acid | Epimer of chenodeoxycholic acid | Used therapeutically for liver diseases |
Lithocholic acid's unique hydrophobicity and specific receptor interactions distinguish it from these similar compounds, making it an interesting subject for further research and application development .
Lithocholic acid demonstrates a dual functional profile with the Farnesoid X Receptor, acting as both an antagonist and partial agonist depending on experimental conditions and concentrations [1] [2]. The compound exhibits competitive inhibition properties against established FXR agonists such as chenodeoxycholic acid and the synthetic ligand GW4064, with an IC50 value of approximately 1 micromolar in coactivator association assays [1] [2].
The molecular mechanism of FXR antagonism involves lithocholic acid binding to the ligand-binding domain and preventing the formation of critical protein-protein contacts necessary for coactivator recruitment. Specifically, lithocholic acid disrupts the helix 11-helix 12 contact formation that is essential for FXR activation, while simultaneously destabilizing the αAF-2 region [1] [2]. This conformational disruption prevents both coactivator and corepressor recruitment, effectively silencing FXR-mediated transcriptional responses [2].
Functional consequences of lithocholic acid-mediated FXR inhibition include significant downregulation of bile salt export pump expression in hepatocytes, with studies demonstrating dramatic decreases in BSEP mRNA levels [1]. The compound also suppresses Small Heterodimer Partner expression and modulates cholesterol 7-alpha-hydroxylase regulation, contributing to altered bile acid homeostasis [1] [2]. Research has established that lithocholic acid can effectively antagonize GW4064-enhanced FXR transactivation in cellular systems, supporting its role as a physiologically relevant FXR modulator [1].
Lithocholic acid functions as a secondary endogenous ligand for the Vitamin D Receptor, representing an evolutionary adaptation for bile acid detoxification in higher vertebrates [3] [4]. The compound exhibits a unique dual binding mode wherein two lithocholic acid molecules simultaneously interact with VDR through distinct recognition sites [5] [6].
Structural analysis reveals that one lithocholic acid molecule occupies the canonical ligand-binding pocket, while a second molecule anchors to a surface site located on the VDR exterior [5] [6]. Despite the lower affinity of the alternative binding site, the simultaneous occupation of both sites promotes stabilization of the active receptor conformation and enhances overall VDR agonism [5] [6]. Crystal structure studies demonstrate that this dual recognition mechanism is crucial for lithocholic acid-mediated VDR activation [5] [6].
Tissue-specific activation patterns distinguish lithocholic acid from the primary VDR ligand 1α,25-dihydroxyvitamin D3. While 1α,25-dihydroxyvitamin D3 effectively induces target gene expression in the duodenum and jejunum, lithocholic acid preferentially activates VDR in the ileum, particularly for CYP24A1 expression [7] [8]. This selective intestinal activation suggests that lithocholic acid serves as a localized signaling molecule linking intestinal bacterial metabolism with host VDR function [7] [8].
Evolutionary studies indicate that lithocholic acid affinity for VDR is highly conserved across vertebrate species, suggesting this interaction represents an ancient trait [3] [4]. However, lithocholic acid-mediated VDR activation appears to have evolved more recently, as non-mammalian receptors require exogenous coactivator proteins for effective responses [3] [4]. The partnership between VDR and lithocholic acid likely evolved as a secondary adaptation to enhance bile acid detoxification capabilities in mammals [3] [4].
The Constitutive Androstane Receptor mediates hepatoprotective responses against lithocholic acid-induced liver injury through coordinated regulation of bile acid metabolic pathways [9] [10]. Pharmacological activation of CAR prior to lithocholic acid exposure prevents severe multifocal necrosis and provides significant protection against cholestatic liver damage [9] [10].
Mechanistic studies demonstrate that CAR activation shifts bile acid biosynthesis toward the formation of less toxic bile acid species through upregulation of key enzymatic pathways [9] [10]. Specifically, CAR enhances expression of CYP8B1, CYP7B1, CYP27A1, and CYP39A1, enzymes involved in bile acid modification and detoxification [9] [10]. This metabolic reprogramming results in decreased concentrations of monohydroxy, dihydroxy, and trihydroxy bile acids in hepatic tissues [9] [10].
Protective mechanisms include CAR-mediated reduction of total hepatic bile acid concentrations, which correlates directly with hepatoprotection in experimental models [9] [10]. CAR knockout mice demonstrate increased susceptibility to lithocholic acid-induced liver injury and fail to exhibit the protective changes in gene expression observed in wild-type animals [9] [10]. These findings establish CAR as a critical defense mechanism against bile acid toxicity and suggest therapeutic potential for CAR modulators in cholestatic liver diseases [9] [11].
Lithocholic acid and its taurine conjugate represent the most potent endogenous ligands for the TGR5/GPBAR1 G-protein-coupled receptor, demonstrating high-affinity binding and robust functional responses [12] [13]. The receptor activation triggers classical Gs-protein signaling cascades involving adenylyl cyclase activation, cyclic adenosine monophosphate generation, and protein kinase A-mediated phosphorylation events [14] [15].
Primary signaling pathways include cAMP-dependent protein kinase A activation leading to CREB phosphorylation and enhanced gene transcription [14] [15]. TGR5 activation by lithocholic acid promotes anti-inflammatory responses through Nuclear Factor-kappa B pathway inhibition, resulting in decreased production of pro-inflammatory cytokines including tumor necrosis factor-alpha, interleukin-1-beta, and interleukin-12 [16] [17] [18].
Metabolic functions encompass aquaporin-2 upregulation in renal collecting duct cells, facilitating enhanced water reabsorption and urine concentration [15]. Lithocholic acid-mediated TGR5 activation stimulates glucagon-like peptide-1 secretion from intestinal enteroendocrine cells, contributing to glucose homeostasis regulation [19] [20]. Additional downstream effects include enhanced energy expenditure, improved glucose utilization, and promotion of alternative macrophage polarization toward anti-inflammatory phenotypes [16] [17].
Cellular mechanisms involve TGR5-dependent modulation of oxidative stress pathways through glutathione metabolism regulation [18]. Lithocholic acid treatment reduces intracellular glutathione levels and enhances reactive oxygen species production, leading to downstream effects on immune cell activation and inflammatory responses [18]. These diverse signaling cascades establish TGR5 as a multifunctional receptor mediating lithocholic acid effects across metabolic, inflammatory, and homeostatic processes [12] [18].
Lithocholic acid functions as a reversible allosteric inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D, the key enzyme responsible for endocannabinoid and fatty acid ethanolamide biosynthesis [21] [22]. The compound exhibits specific binding affinity of approximately 20 micromolar and demonstrates inhibitory activity with an IC50 of approximately 68 micromolar [21] [22].
Structural interaction studies reveal that lithocholic acid binds to specific sites within the L1 loops that interconnect NAPE-PLD protein subunits [22] [23]. This binding interaction clusters water molecules at the bile acid-enzyme interface and significantly reduces protein thermal fluctuations, as demonstrated by elastic neutron scattering measurements [22] [23]. The decreased protein flexibility correlates with reduced enzymatic activity toward N-acyl phosphatidylethanolamine substrates [22] [23].
Selectivity profiles demonstrate that lithocholic acid specifically inhibits NAPE-PLD activity while other bile acids with different hydroxylation patterns serve as enzyme activators [21] [22]. The hydroxylation pattern represents the primary structural determinant for NAPE-PLD recognition, with monohydroxy bile acids like lithocholic acid promoting inhibition while dihydroxy and trihydroxy bile acids enhance enzymatic activity [21] [22].
Functional consequences include decreased production of anandamide and other bioactive fatty acid ethanolamides that regulate pain response, appetite, and cellular stress responses [21] [22]. The inhibitory effects of lithocholic acid on NAPE-PLD suggest potential modulation of endocannabinoid signaling pathways and represent a novel intersection between bile acid metabolism and lipid signaling networks [21] [22] [23].
Receptor Type | Primary Mechanism | Binding Affinity | Functional Outcome |
---|---|---|---|
FXR | Competitive antagonism | IC50 ~1 μM | Decreased BSEP expression [1] |
VDR | Dual site agonism | Low potency | Tissue-specific gene induction [7] [8] |
CAR | Metabolic regulation | Not determined | Hepatoprotection [9] [10] |
TGR5 | Gs-cAMP signaling | High affinity | Anti-inflammatory effects [12] [18] |
NAPE-PLD | Allosteric inhibition | IC50 ~68 μM | Reduced endocannabinoid synthesis [21] [22] |
Signaling Pathway | Molecular Events | Target Genes | Physiological Effects |
---|---|---|---|
FXR antagonism | H11-H12 disruption [1] | BSEP↓, SHP↓ [1] | Cholestatic potential [1] |
VDR activation | Dual ligand binding [5] | CYP24A1↑ [7] | Bile acid detoxification [7] |
CAR modulation | Enzyme upregulation [9] | CYP8B1↑, CYP7B1↑ [9] | Liver protection [9] |
TGR5 signaling | cAMP-PKA cascade [14] | AQP2↑ [15] | Water homeostasis [15] |
NAPE-PLD inhibition | Protein rigidification [22] | FAE biosynthesis↓ [21] | Altered endocannabinoid tone [21] |
Irritant